N-[(4-chlorophenyl)methyl]oxolan-3-amine
Description
Properties
CAS No. |
1339621-32-7 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]oxolan-3-amine |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)7-13-11-5-6-14-8-11/h1-4,11,13H,5-8H2 |
InChI Key |
JYUUPLOPMPMEDO-UHFFFAOYSA-N |
SMILES |
C1COCC1NCC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1COCC1NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
N-[(4-chlorophenyl)methyl]oxolan-3-amine exhibits several pharmacological activities that make it a candidate for drug development:
- Antiviral Activity : Recent studies have indicated that compounds with similar structures may exhibit antiviral properties. For instance, modifications in the molecular structure can enhance specificity against viral enzymes, such as those found in SARS-CoV .
- Anticancer Potential : The compound may play a role in cancer therapeutics. Research has shown that certain derivatives of similar amines can inhibit specific cancer cell lines by targeting metabolic pathways involved in cell proliferation and survival .
- Neuroprotective Effects : Some amine derivatives have been studied for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage .
Antiviral Studies
A study focused on the synthesis of dinucleoside compounds demonstrated that modifications similar to those seen in this compound could lead to specific inhibition of viral enzymes, such as the SARS-CoV nsp14 methyltransferase. The results indicated a promising avenue for developing antiviral agents based on structural analogs of this compound .
Anticancer Research
In a comparative study on heterocyclic amines and their carcinogenic potential, researchers noted that certain structural motifs could influence the efficacy of anticancer agents. The findings suggested that compounds with chlorophenyl substitutions might enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Neuroprotective Applications
Research into neuroprotective agents has identified compounds similar to this compound as potential candidates for treating conditions like Alzheimer's disease. These compounds were found to inhibit oxidative stress pathways and improve cognitive function in animal models .
Data Table: Summary of Applications
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Primary compound of interest. †Estimated based on molecular formula.
Key Observations:
Ring Size and Flexibility: The target compound’s oxolane (5-membered) ring may confer greater conformational flexibility compared to the 6-membered oxane ring in its hydrochloride derivative . Replacement of oxolane with oxazolidinone (as in 3-[(4-chlorophenyl)methylamino]-1,3-oxazolidin-2-one) introduces a carbonyl group, likely enhancing hydrogen-bonding capacity and altering solubility .
Substituent Effects :
- The 4-chloro-2-methylphenyl group in N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine increases steric bulk and lipophilicity (MW 225.72) compared to the simpler 4-chlorobenzyl group in the target compound .
- Hydrochloride salts (e.g., 3-[(4-chlorophenyl)methyl]oxan-3-amine hydrochloride) exhibit improved aqueous solubility but require specific storage conditions (e.g., desiccation) .
Safety and stability data remain underreported for most analogs, highlighting the need for further characterization .
Research Findings and Pharmacological Context
- Sigma Receptor Ligands: Compounds such as BD 1008 and BD 1047 () share structural motifs with the target compound, including arylalkylamine backbones.
- Synthetic Utility : Derivatives like 3-[(4-chlorophenyl)sulfanyl]-1-(furan-2-yl)propan-1-one () demonstrate the versatility of 4-chlorobenzyl-substituted amines in constructing heterocyclic scaffolds for drug discovery .
Preparation Methods
Primary Preparation Method
The most commonly reported synthesis route for N-[(4-chlorophenyl)methyl]oxolan-3-amine involves the nucleophilic substitution reaction between 4-chlorobenzyl chloride and tetrahydrofuran (THF) under basic conditions.
- Reactants: 4-chlorobenzyl chloride and tetrahydrofuran.
- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically employed to deprotonate and activate the nucleophile.
- Reaction Conditions: The reaction is usually conducted under reflux to ensure complete conversion.
- Mechanism: The amine group is introduced by ring-opening or substitution on the oxolane ring, facilitated by the base which promotes nucleophilic attack on the benzyl chloride.
$$
\text{4-chlorobenzyl chloride} + \text{tetrahydrofuran} \xrightarrow[\text{reflux}]{\text{NaOH or K}2\text{CO}3} \text{this compound}
$$
This method is scalable and adaptable to industrial continuous flow reactors, which improve reaction efficiency, yield, and purity by controlling reaction parameters precisely.
Alternative Synthetic Routes and Related Methods
While direct literature on alternative routes specific to this compound is limited, insights can be drawn from related synthetic methods of 3-amino-tetrahydrofuran derivatives and substituted amines:
Acylation and Amidation Techniques: Some patents describe the synthesis of substituted 3-amino-tetrahydrofuran derivatives via acylation of amines with activated carboxylic acid derivatives or anhydrides in solvents like tetrahydrofuran, toluene, or dimethylformamide, often in the presence of bases such as triethylamine or diisopropylethylamine. These methods are performed at controlled temperatures (-10 to 160°C) and sometimes use Lewis acids to enhance reaction rates.
Microwave-Assisted Synthesis: Microwave irradiation has been reported to accelerate acylation reactions in related compounds, offering potential for adaptation in the preparation of this compound analogs.
Crystalline Form Preparation: Some derivatives of 3-amino-tetrahydrofuran have been prepared as anhydrous crystalline forms to meet pharmaceutical purity and stability requirements, suggesting that crystallization techniques may be applicable for purification and formulation of this compound.
Summary Table of Preparation Methods
| Preparation Step | Description | Conditions/Notes |
|---|---|---|
| Reactants | 4-chlorobenzyl chloride + tetrahydrofuran | Stoichiometric or slight excess of THF |
| Base | Sodium hydroxide or potassium carbonate | Facilitates nucleophilic substitution |
| Solvent | Tetrahydrofuran or compatible solvent | Reaction medium and nucleophile source |
| Temperature | Reflux (~65–80°C) | Ensures complete reaction |
| Reaction Time | Several hours (varies with scale and conditions) | Optimized for maximum conversion |
| Purification | Chromatography or crystallization | To achieve ~85% purity or higher |
| Alternative Techniques | Acylation with activated acids; microwave-assisted | For related derivatives, potential adaptation |
Research Findings and Technical Notes
- The reaction mechanism primarily involves nucleophilic substitution of the benzyl chloride by the amine functionality on the tetrahydrofuran ring.
- Continuous flow reactors have been reported to improve yield and purity, suggesting industrial scalability.
- Purity control is critical due to the compound's application in research, necessitating chromatographic purification.
- No specific catalytic systems or novel reagents have been reported exclusively for this compound beyond common bases and solvents.
- The compound’s synthesis is straightforward, but optimization of reaction parameters (temperature, base concentration, solvent choice) can significantly affect yield and purity.
Q & A
Q. What are the common synthetic routes for N-[(4-chlorophenyl)methyl]oxolan-3-amine, and what factors influence yield optimization?
Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, derivatives like N-(4-chlorobenzyl)-1-(pyridin-3-yl)methanamine are prepared by reacting aldehydes (e.g., thiazole-2-carbaldehyde) with [(4-chlorophenyl)methyl]amine precursors under mild acidic conditions . Yield optimization depends on:
- Catalyst selection : Use of sodium triacetoxyborohydride (STAB) for reductive amination improves efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Reactions performed at 0–25°C minimize side-product formation.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity (>95%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key analytical techniques include:
- NMR spectroscopy : H and C NMR verify the oxolane ring (δ 3.5–4.0 ppm for oxolan protons) and the 4-chlorobenzyl group (δ 7.2–7.4 ppm for aromatic protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 240.0895 for CHClNO) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by peak integration) .
Advanced Research Questions
Q. How do structural modifications to the oxolane ring or 4-chlorophenyl group impact biological activity?
Methodological Answer: Systematic SAR studies can be conducted by:
- Oxolane ring substitution : Introducing electron-withdrawing groups (e.g., nitro at C3) alters conformational strain, affecting binding to targets like REV-ERBα .
- Benzyl group variation : Replacing 4-chlorophenyl with 3,5-difluorophenyl (as in AVE-1625) enhances hydrophobic interactions in enzyme pockets .
- Activity assays : Compare IC values in enzyme inhibition assays (e.g., kinase or receptor binding) to quantify potency changes .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for SN2 reactions at the oxolane oxygen. Basis sets like B3LYP/6-31G(d) model transition states .
- Molecular docking : Simulate interactions with biological targets (e.g., quinazoline-based kinases) to predict regioselectivity .
- Solvent effects : Use COSMO-RS models to assess solvent polarity’s role in reaction kinetics .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-analysis : Compare datasets across studies (e.g., pesticide vs. kinase inhibition assays) to identify context-dependent activity .
- Control standardization : Ensure consistent assay conditions (e.g., pH, temperature) and use reference compounds (e.g., pencycuron for pesticide activity validation) .
- Data normalization : Apply statistical tools (e.g., Z-score transformation) to account for variability in cell-based vs. enzyme-free assays .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity for this compound while others show low toxicity?
Methodological Answer: Discrepancies may arise from:
- Cell line specificity : Test toxicity in multiple cell lines (e.g., HEK293 vs. HepG2) using MTT assays .
- Metabolic activation : Include liver microsomes (e.g., rat S9 fraction) to assess prodrug conversion .
- Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to calculate accurate LC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
